3-Benzoylthiazolidine-2-thione
Overview
Description
3-Benzoylthiazolidine-2-thione is an organic compound with the chemical formula C₁₀H₉NOS₂. It is a derivative of thiazolidine-2-thione, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Mechanism of Action
Target of Action
The primary target of 3-Benzoylthiazolidine-2-thione is xanthine oxidase (XO) . XO is a key enzyme in the generation and development of hyperuricemia .
Mode of Action
This compound interacts with its target, XO, by inhibiting its activity . The compound exerts a mixed-type XO inhibition .
Biochemical Pathways
The inhibition of XO by this compound affects the purine metabolism pathway, which leads to a decrease in the production of uric acid . This can help in the management of conditions like gout and hyperuricemia .
Pharmacokinetics
The compound’s inhibitory potency against xo was evaluated by in vitro enzyme catalysis , suggesting that it may have good bioavailability.
Result of Action
The inhibition of XO by this compound results in a decrease in uric acid production . This can lead to a reduction in the symptoms of hyperuricemia and gout .
Biochemical Analysis
Biochemical Properties
3-Benzoylthiazolidine-2-thione has been used in the field of drug synthesis . It has been synthesized as a xanthine oxidase (XO) inhibitor, and its inhibitory potencies have been evaluated by in vitro enzyme catalysis .
Cellular Effects
Thiazolidine-2-thione derivatives, a class of compounds to which this compound belongs, have been synthesized as XO inhibitors . XO is a key enzyme involved in purine metabolism and its overactivity can lead to hyperuricemia, gout, and other health problems .
Molecular Mechanism
It is known that thiazolidine-2-thione derivatives can act as XO inhibitors . XO catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid . Inhibition of XO can therefore help to control the levels of uric acid in the body .
Temporal Effects in Laboratory Settings
It is known that the reaction between aliphatic aldehydes and 1,2-aminothiols, which includes this compound, is fast and efficient at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates .
Dosage Effects in Animal Models
It is known that thiazolidinedione derivatives exhibit good antidiabetic activity in animal models .
Metabolic Pathways
As a XO inhibitor, it is likely involved in the purine metabolism pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzoylthiazolidine-2-thione can be synthesized through the benzoylation of thiazolidine-2-thione. One common method involves the reaction of benzoic anhydride with thiazolidine-2-thione under acidic conditions to produce the target compound . Another approach involves using aminoethanol as the starting material, followed by benzoylation using benzoic anhydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and benzoylation reactions can be applied on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Benzoylthiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts like sodium hydride or bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-Benzoylthiazolidine-2-thione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: The parent compound, which lacks the benzoyl group.
Thiazolidine-4-one: A similar heterocyclic compound with a carbonyl group at the fourth position.
Thiazolidinediones: A class of compounds used as antidiabetic agents.
Uniqueness
3-Benzoylthiazolidine-2-thione is unique due to its benzoyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a xanthine oxidase inhibitor and broadens its applications in medicinal chemistry .
Properties
IUPAC Name |
phenyl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKQMWLTQNBOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356999 | |
Record name | 3-Benzoylthiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70326-37-3 | |
Record name | 3-Benzoylthiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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